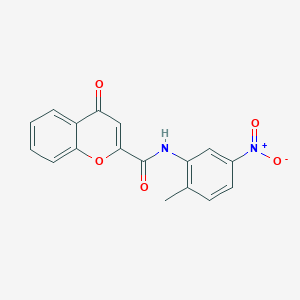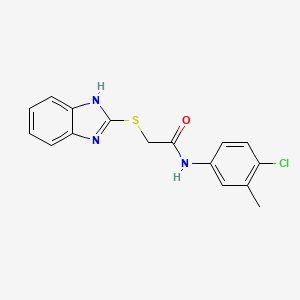
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate, also known as CNB, is a synthetic compound that has been extensively used in scientific research. The compound is a member of the benzophenone family and has been found to exhibit a range of biological activities.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate involves its ability to bind to the active site of enzymes and inhibit their activity. The compound achieves this by forming strong hydrogen bonds with the amino acid residues in the active site of the enzyme, preventing the substrate from binding and inhibiting the enzyme's activity.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are enzymes that play a role in the breakdown of acetylcholine in the nervous system. This inhibition leads to an increase in the levels of acetylcholine, which can improve cognitive function. This compound has also been found to inhibit the activity of carbonic anhydrase, which plays a role in the regulation of pH in the body. This inhibition can lead to a decrease in intraocular pressure, making this compound a potential treatment for glaucoma.
実験室実験の利点と制限
One of the main advantages of 2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate is its ability to inhibit the activity of multiple enzymes, making it a versatile tool for scientific research. However, this compound's potency as an inhibitor can also be a limitation, as it can lead to non-specific binding and inhibition of other enzymes. Additionally, the compound's solubility in water is limited, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the use of 2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate in scientific research. One potential area of research is the development of this compound-based drugs for the treatment of Alzheimer's disease, glaucoma, and cancer. Another area of research is the use of this compound as a tool for studying the activity of enzymes in the body. Finally, the development of more potent and selective inhibitors based on the structure of this compound is an area of ongoing research.
Conclusion:
In conclusion, this compound is a versatile compound that has been extensively used in scientific research. Its ability to inhibit the activity of multiple enzymes has made it a valuable tool for studying the biochemical and physiological effects of these enzymes. While there are limitations to the use of this compound in lab experiments, its potential therapeutic applications and ongoing research into its structure make it an exciting area of study.
合成法
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate can be synthesized through a multi-step process starting with the reaction of 2-chlorobenzoyl chloride with 2-methyl-3-nitrophenol in the presence of a base. The resulting intermediate is then reacted with ethyl acetoacetate in the presence of a catalyst to produce this compound. The purity of the final product can be increased through recrystallization.
科学的研究の応用
2-(2-chlorophenyl)-2-oxoethyl 2-methyl-3-nitrobenzoate has been extensively used in scientific research due to its ability to inhibit the activity of enzymes such as acetylcholinesterase, butyrylcholinesterase, and carbonic anhydrase. This inhibition has been found to have potential therapeutic applications in the treatment of Alzheimer's disease, glaucoma, and cancer.
特性
IUPAC Name |
[2-(2-chlorophenyl)-2-oxoethyl] 2-methyl-3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClNO5/c1-10-11(6-4-8-14(10)18(21)22)16(20)23-9-15(19)12-5-2-3-7-13(12)17/h2-8H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOFOXCBKPCYYMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-N-ethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5709797.png)
![3-chloro-4-nitrocyclopenta[a]indene](/img/structure/B5709802.png)
![N'-{5-bromo-2-[(4-fluorobenzyl)oxy]benzylidene}benzenesulfonohydrazide](/img/structure/B5709804.png)


![2-{4-[(cyclohexylamino)carbonothioyl]-1-piperazinyl}acetamide](/img/structure/B5709829.png)
![N-{[(2,4-difluorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5709833.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B5709855.png)


![3-methyl-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]butanamide](/img/structure/B5709868.png)

![4-fluoro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5709873.png)
